3-(Trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole
Description
This compound belongs to a class of fluorinated cyclopropa-fused cyclopentapyrazoles, characterized by a rigid bicyclic framework and a trifluoromethyl (-CF₃) substituent. The trifluoromethyl group enhances metabolic stability, lipophilicity, and bioavailability, making this scaffold valuable in medicinal chemistry. Its synthesis involves multi-step reactions, including cyclopropanation, cyclization, and functional group modifications, as demonstrated in patents and synthetic protocols . Key applications include its role as a core structure in HIV-1 capsid inhibitors, such as lenacapavir (Sunlenca®), where it contributes to potent antiviral activity .
Properties
Molecular Formula |
C8H7F3N2 |
|---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)7-6-4-1-3(4)2-5(6)12-13-7/h3-4H,1-2H2,(H,12,13) |
InChI Key |
VXECHPGLPSSALK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3=C(C2)NN=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclopropacyclopenta[1,2-c]pyrazole Core Formation
The bicyclic core is synthesized by cyclization reactions starting from appropriately substituted pyrazole precursors. The cyclopropane ring is introduced via intramolecular cyclopropanation, often using diazo compounds or carbenoid intermediates under catalytic conditions.
Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent is typically installed using radical trifluoromethylation methods. Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonium salts, activated by radical initiators or photochemical conditions. This step is crucial for enhancing the compound’s lipophilicity and metabolic stability.
Functional Group Transformations
Subsequent oxidation or reduction steps are employed to adjust the oxidation state of the pyrazole ring or side chains, using reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction. These transformations help in obtaining the desired functional groups and stereochemistry.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Cyclopropanation | Diazo compounds, Rhodium catalysts | Formation of cyclopropane ring | Requires inert atmosphere, controlled temperature |
| Radical trifluoromethylation | CF3I or CF3SO2 salts, radical initiators | Introduction of trifluoromethyl group | Often performed under photochemical or thermal initiation |
| Oxidation | Potassium permanganate (KMnO4) | Oxidation of specific functional groups | Controlled temperature to avoid over-oxidation |
| Reduction | Lithium aluminum hydride (LiAlH4) | Reduction of carbonyl or nitro groups | Anhydrous conditions required |
| Substitution | Nucleophiles under controlled solvent systems | Functional group modification | Solvent and temperature optimized for selectivity |
Industrial Scale Considerations
For large-scale synthesis, the following optimizations are typically implemented:
- Use of continuous flow reactors to improve heat and mass transfer, enhancing reaction control and safety.
- Optimization of solvent systems to maximize yield and facilitate purification.
- Employment of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates and selectivity.
- Advanced purification techniques such as crystallization and chromatography to ensure high purity.
Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Molecular Formula | C12H13F3N2O2 |
| Molecular Weight | 274.24 g/mol |
| Key Structural Features | Trifluoromethyl group, fused cyclopropane and cyclopentane rings, pyrazole core |
| Typical Yield Range | 60–85% depending on step and scale |
| Reaction Time | 2–6 hours per step |
| Temperature Range | 0–80 °C depending on reaction |
| Common Solvents | Toluene, dichloromethane, ethyl acetate |
| Purification Methods | Column chromatography, recrystallization |
Summary of Preparation Methodology
The preparation of 3-(Trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropacyclopenta[1,2-c]pyrazole is a multi-step process involving:
- Formation of the bicyclic pyrazole framework with fused cyclopropane and cyclopentane rings.
- Radical trifluoromethylation to introduce the trifluoromethyl group, enhancing pharmacological properties.
- Subsequent oxidation, reduction, and substitution reactions to fine-tune the molecular structure.
- Careful control of reaction conditions, reagents, and purification techniques to optimize yield and purity.
This synthetic strategy is supported by diverse research findings emphasizing the importance of the trifluoromethyl group for biological activity and chemical stability. Industrial adaptations focus on scalability and process efficiency, employing continuous flow and catalytic methods.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
One of the most significant applications of this compound is in antiviral research. The derivative 2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid has been studied for its role in the synthesis of Lenacapavir, an antiviral agent targeting HIV. This compound's structural modifications enhance its efficacy and bioavailability in therapeutic applications against viral infections .
2. GPCR Modulation
Recent studies have indicated that compounds with similar structures may act as modulators of G protein-coupled receptors (GPCRs). These receptors are critical targets in drug discovery due to their involvement in various physiological processes and diseases. The potential of 3-(Trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole in this domain is under investigation to better understand its agonistic or antagonistic properties on GPCRs .
Agricultural Applications
1. Pesticidal Properties
The compound's trifluoromethyl group may confer unique properties that enhance its effectiveness as a pesticide. Research indicates that compounds with similar structural features can exhibit insecticidal or fungicidal activities. The exploration of this compound in agricultural settings could lead to the development of eco-friendly pest management solutions that minimize environmental impact while effectively controlling pest populations.
2. Biocontrol Agents
In the context of integrated pest management (IPM), the compound may also serve as a biocontrol agent by enhancing the efficacy of beneficial microorganisms against plant pathogens. Studies have demonstrated that certain heterocyclic compounds can stimulate the growth and activity of beneficial bacteria such as Bacillus spp., which are known for their biocontrol capabilities against various plant diseases .
Summary Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | Antiviral Activity | Key component in Lenacapavir synthesis |
| GPCR Modulation | Potential modulator for therapeutic targets | |
| Agricultural Sciences | Pesticidal Properties | Investigating insecticidal and fungicidal activities |
| Biocontrol Agents | Enhances beneficial microorganisms in pest management |
Case Studies
Case Study 1: Lenacapavir Development
The synthesis of Lenacapavir involved complex processes where derivatives of this compound were utilized to enhance antiviral potency. This case highlights the importance of structural modifications in developing effective antiviral therapies.
Case Study 2: Eco-friendly Pest Management
Research into the application of this compound as a biocontrol agent has shown promising results in controlling fungal pathogens affecting crops like cannabis. The integration of such compounds into IPM strategies could revolutionize agricultural practices by reducing reliance on synthetic pesticides.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Substituent Variations: Trifluoromethyl vs. Difluoromethyl
3-(Difluoromethyl) Analogs :
- Synthesis : Ethyl 2-(3-(difluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate (CAS 1072804-03-5) is synthesized via reflux with EtOH and H₂SO₄, yielding a molecular ion at m/z 257.1 .
- Applications: Limited direct pharmaceutical use noted; primarily intermediates for further derivatization .
3-(Trifluoromethyl) Derivatives :
- Synthesis : Ethyl 2-(5-oxo-3-(trifluoromethyl)-...) acetate (CAS 1417983-00-6) is prepared via oxidation with NaClO₂ in acetonitrile/water, yielding m/z 289.0 .
- Properties : The -CF₃ group increases electron-withdrawing effects, enhancing stability and binding affinity in target proteins (e.g., HIV-1 capsid).
- Applications: Central to lenacapavir, which targets HIV-1 capsid assembly with sub-nanomolar efficacy .
Non-Fluorinated Analogs: Trimethyl Substituents
Example : (3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole (CAS 156145-76-5)
- Synthesis: Not explicitly detailed in evidence, but likely involves alkylation instead of fluorination.
- Molecular weight: 162.24 g/mol .
- Applications: No direct therapeutic use reported; serves as a structural model for SAR studies .
Stereochemical Variations
Diastereomers :
- Examples : 2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-...) acetic acid (CAS 1620056-83-8) and its (3bR,4aS) counterpart .
- Impact : Stereochemistry at the cyclopropane ring critically influences binding to biological targets. The (3bS,4aR) configuration in lenacapavir optimizes interactions with HIV-1 capsid proteins .
Comparative Data Table
Research Findings and Implications
- Fluorination Effects: The -CF₃ group in the core compound confers superior metabolic stability and target affinity compared to -CHF₂ and non-fluorinated analogs. This is critical for long-acting therapeutics like lenacapavir, which requires sustained plasma levels .
- Stereochemical Specificity : The (3bS,4aR) configuration is essential for high antiviral potency, as mismatched stereoisomers show reduced activity .
- Synthetic Challenges : Difluoromethyl derivatives require milder conditions but offer fewer direct applications. Trifluoromethyl synthesis involves oxidative steps that demand precise control to avoid over-oxidation .
Biological Activity
3-(Trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole (CAS No. 1620056-83-8) is a complex pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article reviews the biological activity of this specific compound based on available literature and research findings.
- Molecular Formula : C10H7F5N2O2
- Molecular Weight : 282.17 g/mol
- Structure : The compound consists of a cyclopropane fused with a cyclopentane and a pyrazole ring, with a trifluoromethyl group contributing to its unique properties.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with pyrazole derivatives. The following sections summarize key findings related to the specific compound .
Antiviral Activity
One significant application of this compound is its potential as an antiviral agent. It has been associated with the development of lenacapavir sodium, an antiretroviral drug used in HIV treatment. Lenacapavir functions by inhibiting the viral replication process, showcasing the potential of trifluoromethylated pyrazoles in antiviral therapy .
Anti-inflammatory Effects
Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. The structure of this compound suggests it may exhibit similar effects. Research indicates that compounds with this core structure can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Anticancer Potential
The anticancer properties of pyrazoles are well-documented. Studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The unique trifluoromethyl group in this compound may enhance its potency against various cancer cell lines .
Case Study 1: Antiviral Efficacy
In a study evaluating the efficacy of lenacapavir against HIV-1, researchers found that the compound demonstrated significant antiviral activity at low concentrations, effectively reducing viral load in infected cell cultures. This supports the hypothesis that derivatives like this compound can be developed into effective antiviral agents .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of various pyrazole derivatives revealed that compounds similar to this compound significantly inhibited COX-2 expression in vitro. This suggests a mechanism through which these compounds exert their anti-inflammatory effects .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
